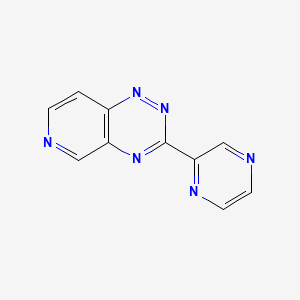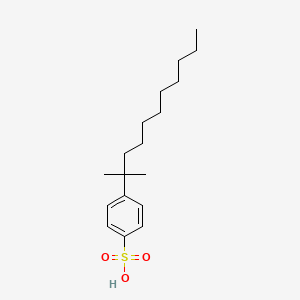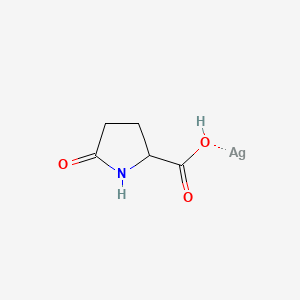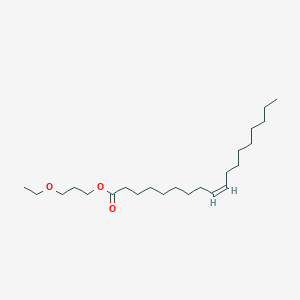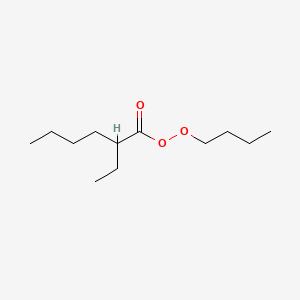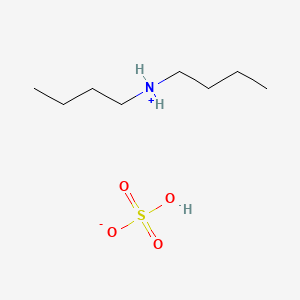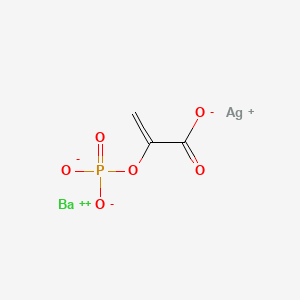
Barium silver 2-(phosphonatooxy)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Barium silver 2-(phosphonatooxy)acrylate is a chemical compound with the molecular formula C3H2AgBaO6P It is a complex compound that includes barium, silver, and a phosphonatooxy group attached to an acrylate moiety
Preparation Methods
The synthesis of barium silver 2-(phosphonatooxy)acrylate involves the reaction of barium and silver salts with 2-(phosphonatooxy)acrylic acid . The reaction conditions typically include controlled temperature and pH to ensure the proper formation of the compound. Industrial production methods may involve large-scale reactions in reactors with precise control over the reaction parameters to achieve high yield and purity.
Chemical Reactions Analysis
Barium silver 2-(phosphonatooxy)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of barium and silver.
Reduction: Reduction reactions can alter the oxidation state of the silver ion in the compound.
Substitution: The phosphonatooxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Barium silver 2-(phosphonatooxy)acrylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex compounds and materials.
Biology: The compound’s unique properties make it useful in biological studies, particularly in understanding metal interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: It is used in the development of advanced materials with specific electrical and optical properties.
Mechanism of Action
The mechanism by which barium silver 2-(phosphonatooxy)acrylate exerts its effects involves interactions at the molecular level. The barium and silver ions can interact with various molecular targets, including enzymes and cellular structures. These interactions can lead to changes in the activity of these targets, affecting biological pathways and processes .
Comparison with Similar Compounds
Barium silver 2-(phosphonatooxy)acrylate can be compared with other similar compounds, such as:
Barium silver 2-(phosphonatooxy)propanoate: Similar in structure but with a different carbon backbone.
Barium silver 2-(phosphonatooxy)butanoate: Another similar compound with a longer carbon chain. These compounds share some chemical properties but differ in their specific applications and reactivity due to variations in their molecular structure.
Properties
CAS No. |
923-14-8 |
|---|---|
Molecular Formula |
C3H2AgBaO6P |
Molecular Weight |
410.21 g/mol |
IUPAC Name |
silver;barium(2+);2-phosphonatooxyprop-2-enoate |
InChI |
InChI=1S/C3H5O6P.Ag.Ba/c1-2(3(4)5)9-10(6,7)8;;/h1H2,(H,4,5)(H2,6,7,8);;/q;+1;+2/p-3 |
InChI Key |
BTTWLCCJBYXNRM-UHFFFAOYSA-K |
Canonical SMILES |
C=C(C(=O)[O-])OP(=O)([O-])[O-].[Ag+].[Ba+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



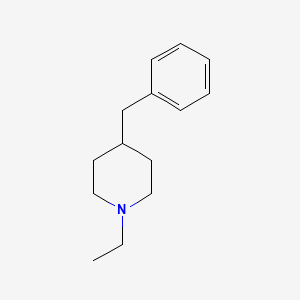


![5-[[4-(Phenylazo)phenyl]azo]salicylaldehyde](/img/structure/B12661920.png)
